molecular formula C8H14BrNS B13015202 N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine

Cat. No.: B13015202
M. Wt: 236.17 g/mol
InChI Key: VNMRXCRNTCTEPH-UHFFFAOYSA-N
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Description

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 2-bromoallyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromoallyl group and the thiopyran ring may contribute to its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-3-amine: Lacks the bromoallyl group but shares the thiopyran core structure.

    N-(2-Bromobenzyl)tetrahydro-2H-thiopyran-3-amine: Similar structure with a benzyl group instead of an allyl group.

    N-(2-Bromo-4-methylphenyl)tetrahydro-2H-thiopyran-3-amine: Contains a substituted phenyl group instead of an allyl group.

Uniqueness

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and potential for further functionalization

Properties

Molecular Formula

C8H14BrNS

Molecular Weight

236.17 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)thian-3-amine

InChI

InChI=1S/C8H14BrNS/c1-7(9)5-10-8-3-2-4-11-6-8/h8,10H,1-6H2

InChI Key

VNMRXCRNTCTEPH-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC1CCCSC1)Br

Origin of Product

United States

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